Boc-L-beta-Homoasparagine

Description

BenchChem offers high-quality Boc-L-beta-Homoasparagine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-beta-Homoasparagine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(3S)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(4-7(11)13)5-8(14)15/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNRBHPDQJCDLT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of a Modified Building Block

An In-Depth Technical Guide to the Chemical Properties of Boc-L-beta-Homoasparagine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide chemistry and drug discovery, the modification of amino acid scaffolds is a cornerstone of innovation. Boc-L-beta-Homoasparagine, a non-canonical amino acid derivative, represents a pivotal building block for synthesizing peptides with enhanced structural and functional properties. Its core structure, featuring an additional methylene group in the backbone compared to its proteinogenic counterpart, asparagine, imparts significant changes in conformational flexibility and proteolytic stability. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino function provides the necessary chemical orthogonality for its controlled incorporation into complex peptide sequences via solid-phase or solution-phase synthesis.[1]

This guide offers a comprehensive exploration of the chemical properties of Boc-L-beta-Homoasparagine, moving beyond a simple datasheet to provide field-proven insights into its reactivity, characterization, and strategic application. The protocols and data presented herein are designed to equip researchers with the knowledge to leverage this compound's unique attributes in the development of novel therapeutics, peptidomimetics, and advanced biomaterials.[1][2]

Molecular and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and physicochemical characteristics of Boc-L-beta-Homoasparagine are summarized below.

Core Compound Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | (3S)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | [3] |

| Synonyms | Boc-L-β-HomoAsn-OH, Boc-β-HAsn-OH, Nβ-Boc-L-β-homoasparagine | [1][4] |

| CAS Number | 336182-03-7 | [1][][6] |

| Molecular Formula | C₁₀H₁₈N₂O₅ | [1][3][4] |

| Molecular Weight | 246.26 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95-99% (determined by NMR or HPLC) | [1][][7] |

| Storage | Store at 2-8°C for short-term use; -20°C for long-term stability | [1][7][8] |

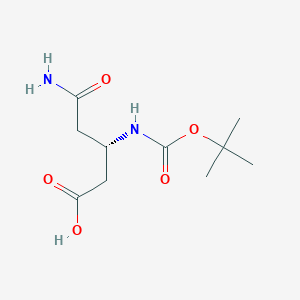

Chemical Structure

The structure combines the β-homoasparagine scaffold with the acid-labile Boc protecting group.

Caption: 2D Structure of Boc-L-beta-Homoasparagine.

Core Chemical Reactivity and Handling

The utility of Boc-L-beta-Homoasparagine in synthesis is defined by the predictable and selective reactivity of its three key functional moieties: the Boc-protected amine, the free carboxylic acid, and the side-chain amide.

The Boc Protecting Group: An Acid-Labile Gatekeeper

The tert-butyloxycarbonyl (Boc) group is the cornerstone of its application in controlled peptide synthesis. Its primary function is to render the α-amine nucleophilically inert, preventing self-polymerization or unwanted side reactions during the activation and coupling of the carboxylic acid group.[9]

-

Expertise & Causality: The choice of Boc over other protecting groups like Fmoc is often dictated by the overall synthetic strategy. Boc chemistry is advantageous for synthesizing hydrophobic peptides or sequences prone to aggregation, as the repeated acid treatment for deprotection helps maintain peptide solvation.[10] The Boc group is exceptionally stable to basic and nucleophilic conditions, allowing for the use of base-labile protecting groups (e.g., Fmoc for side-chain protection) in an orthogonal protection scheme.[11]

-

Trustworthiness through Protocol: The removal of the Boc group is a reliable and high-yield reaction when performed correctly. The process, known as acidolysis, proceeds through the formation of a stable tert-butyl cation.

-

Preparation: Dissolve the Boc-protected peptide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Reagent Addition: Add an excess of a strong acid. A solution of 25-50% trifluoroacetic acid (TFA) in DCM is standard.[][12] For solid-phase synthesis, 1-2M HCl in dioxane is also common.[]

-

Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Remove the acid and solvent under reduced pressure. The resulting amine is typically obtained as a TFA or HCl salt. Co-evaporation with toluene can help remove residual acid. The crude salt is often used directly in the subsequent coupling step after neutralization.

Caption: Workflow for acid-catalyzed Boc group removal.

Carboxylic Acid Activation and Peptide Coupling

The free carboxylic acid is the site of peptide bond formation. To achieve this, it must first be activated to create a better leaving group, transforming the hydroxyl into a species highly susceptible to nucleophilic attack by a free amine.

-

Expertise & Causality: The choice of coupling reagent is critical for efficiency and minimizing side reactions, particularly racemization at the chiral center. Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the more soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common but are almost always used with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress racemization. Modern uronium/aminium salt reagents like HATU or HBTU provide rapid and efficient coupling with low racemization rates and are often the preferred choice in automated solid-phase peptide synthesis.[12][13]

-

Preparation: Dissolve Boc-L-beta-Homoasparagine (1.2 equivalents) and HATU (1.2 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.4 equivalents), to the solution. Stir for 5-10 minutes at room temperature to form the activated ester.

-

Coupling: To this mixture, add the amine component (e.g., a resin-bound peptide with a free N-terminus, 1 equivalent).

-

Reaction: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor completion using a qualitative test (e.g., Kaiser test for primary amines).

-

Workup: If on solid phase, filter the resin and wash thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts. If in solution, perform an appropriate aqueous workup and chromatographic purification.

Caption: Workflow for peptide bond formation.

Analytical Characterization Protocols

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of Boc-L-beta-Homoasparagine and the peptides derived from it.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton spectrum will show characteristic signals:

-

A large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.

-

A multiplet for the α-proton (CH).

-

Distinct multiplets for the diastereotopic β- and γ-protons (CH₂).

-

Signals for the side-chain amide protons (NH₂) and the Boc-protected amine proton (NH), which may be broad and exchangeable.

-

-

¹³C NMR: The carbon spectrum will display ten distinct signals, including:

-

The quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively).

-

The Boc carbonyl carbon (~156 ppm).

-

The carboxylic acid carbonyl (~170-175 ppm) and side-chain amide carbonyl (~170-175 ppm).

-

Signals for the α, β, and γ carbons of the amino acid backbone.[14]

-

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). DMSO-d₆ is often preferred as it allows for the observation of exchangeable NH protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Ions: In electrospray ionization (ESI) mode, expect to see the protonated molecule [M+H]⁺ at m/z 247.13, the sodium adduct [M+Na]⁺ at m/z 269.11, and potentially the potassium adduct [M+K]⁺ at m/z 285.1.

-

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) provides a structural fingerprint. Key fragmentation pathways for Boc-protected amino acids include the neutral loss of isobutylene (56 Da), tert-butanol (74 Da), or the entire Boc group (100 Da).[15] These characteristic losses are diagnostic for the presence of the Boc protecting group.

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50) with 0.1% formic acid for positive ion mode.

-

Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

-

Acquire a full scan mass spectrum to identify the parent ions.

-

Select the parent ion of interest (e.g., m/z 247.13) and perform a product ion scan (MS/MS) to observe the fragmentation pattern.

Synthetic Pathway Overview

The synthesis of Boc-L-beta-Homoasparagine is a straightforward N-protection reaction.

-

Causality: The reaction utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-group source. A base is required to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl of the (Boc)₂O. The reaction is typically performed in a mixed aqueous-organic solvent system to accommodate the solubility of both the amino acid and the anhydride.[11][16]

Caption: General synthetic scheme for N-Boc protection.

Conclusion

Boc-L-beta-Homoasparagine is more than a mere reagent; it is a strategic tool for molecular design. Its chemical properties—governed by the interplay of the acid-labile Boc group and the activatable carboxylic acid—are well-defined and reliable, enabling its seamless integration into sophisticated synthetic workflows. A command of the protocols for its deprotection, coupling, and characterization allows researchers to harness its potential to create peptides with superior stability, novel conformations, and enhanced therapeutic profiles. This guide provides the foundational knowledge and practical methodologies to empower scientists in leveraging this valuable compound to its full potential.

References

-

PubChem. (n.d.). Boc-L-beta-Homoasparagine. National Center for Biotechnology Information. Retrieved from [Link]

-

BOC-Amino Acids. (n.d.). N-β-(t-Butoxycarbonyl)-L-β-homoasparagine. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet: Boc-L-β-homoalanine. Retrieved from [Link]

-

PubChem. (n.d.). Boc-L-Asparagine(Xanthyl). National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2016). CN106187819A - A kind of preparation method of BOC L asparagine.

-

Wuhan Molecules Biological Co., Ltd. (2024). Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-beta-HAsn-OH [336182-03-7]. Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]

-

Cusabio. (n.d.). Boc-L-beta-homoasparagine. Retrieved from [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.

- Vasanthakumar, G. R., Patil, B. S., & Suresh, S. (2006). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 41(5), 629-637.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-L-beta-Homoasparagine | C10H18N2O5 | CID 2761807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 6. BOC-L-BETA-HOMOASPARAGINE | 336182-03-7 [chemicalbook.com]

- 7. cusabio.com [cusabio.com]

- 8. peptide.com [peptide.com]

- 9. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]

- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. peptide.com [peptide.com]

- 13. Boc-beta-Ala-OH, 3303-84-2 | BroadPharm [broadpharm.com]

- 14. BOC-L-Asparagine(7536-55-2) 13C NMR spectrum [chemicalbook.com]

- 15. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN106187819A - A kind of preparation method of BOC L asparagine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structure and Stereochemistry of Boc-L-beta-Homoasparagine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-beta-Homoasparagine, a non-proteinogenic β-amino acid, has emerged as a valuable building block in the design and synthesis of peptidomimetics and other biologically active molecules. Its unique structural features, including the extended carbon backbone compared to its α-amino acid counterpart, L-asparagine, and the presence of the tert-butyloxycarbonyl (Boc) protecting group, offer distinct advantages in drug development. The incorporation of β-amino acids like Boc-L-beta-Homoasparagine into peptide chains can enhance metabolic stability by conferring resistance to enzymatic degradation, a critical attribute for therapeutic peptides.[] This guide provides a comprehensive technical overview of the structure, stereochemistry, synthesis, and characterization of Boc-L-beta-Homoasparagine, offering insights for its effective utilization in research and pharmaceutical development.[2]

Molecular Structure and Properties

Boc-L-beta-Homoasparagine, systematically named (3S)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid, possesses a well-defined three-dimensional structure that dictates its chemical reactivity and biological interactions.[3]

| Property | Value | Source |

| Molecular Formula | C10H18N2O5 | [2][3] |

| Molecular Weight | 246.26 g/mol | [2][3] |

| CAS Number | 336182-03-7 | [2][3] |

| Appearance | White to off-white solid | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

The molecule's structure is characterized by a five-carbon chain with a primary amide (carboxamide) at one terminus and a carboxylic acid at the other. The chiral center is located at the C3 carbon, bearing the Boc-protected amino group. The Boc group, a bulky and acid-labile protecting group, is crucial for preventing unwanted side reactions at the amino functionality during peptide synthesis.[2]

Molecular Structure of Boc-L-beta-Homoasparagine

Caption: 2D structure of Boc-L-beta-Homoasparagine.

Stereochemistry: The "L" and "(S)" Configuration

The stereochemistry of Boc-L-beta-Homoasparagine is a critical determinant of its biological activity. The "L" designation refers to the stereochemical configuration relative to L-glyceraldehyde, a convention commonly used for amino acids. In the Cahn-Ingold-Prelog (CIP) priority system, the chiral center at the C3 carbon is assigned the (S) configuration. This specific spatial arrangement is essential for its recognition by enzymes and receptors in biological systems.

The synthesis of Boc-L-beta-Homoasparagine typically starts from the naturally occurring proteinogenic amino acid, L-asparagine, which possesses the (S) configuration at its α-carbon. A key synthetic transformation is the Arndt-Eistert homologation, which involves the conversion of the carboxylic acid group of Boc-L-asparagine into its next higher homolog. This reaction proceeds through a Wolff rearrangement, which is known to occur with retention of stereochemistry at the migrating chiral center.[4][5] Therefore, the (S) configuration of the starting L-asparagine is preserved in the final Boc-L-beta-Homoasparagine product.

Stereochemical Relationship

Caption: Conservation of stereochemistry during synthesis.

Synthesis and Purification

The synthesis of Boc-L-beta-Homoasparagine is a multi-step process that begins with the protection of the amino group of L-asparagine, followed by chain extension via the Arndt-Eistert reaction.

Part 1: Synthesis of Boc-L-Asparagine

The first step involves the protection of the α-amino group of L-asparagine using di-tert-butyl dicarbonate (Boc)2O. This reaction is typically carried out in a mixed solvent system under basic conditions to facilitate the nucleophilic attack of the amino group on the Boc anhydride.

Experimental Protocol: Synthesis of Boc-L-Asparagine

-

Dissolution: Dissolve L-asparagine and sodium carbonate in a 1:1 mixture of water and 1,4-dioxane at room temperature.[6]

-

Boc Protection: Slowly add di-tert-butyl dicarbonate to the solution and stir the reaction mixture overnight at room temperature.[6]

-

Work-up: Remove the 1,4-dioxane by distillation under reduced pressure.[6]

-

Precipitation: Adjust the pH of the aqueous solution to 2 with 37% hydrochloric acid to precipitate the white solid product.[6]

-

Isolation and Drying: Collect the solid by filtration, wash with water, and dry to obtain Boc-L-asparagine.[6]

Part 2: Arndt-Eistert Homologation to Boc-L-beta-Homoasparagine

Generalized Experimental Protocol: Arndt-Eistert Homologation

-

Acid Chloride Formation: Convert Boc-L-asparagine to its corresponding acid chloride using a suitable reagent such as oxalyl chloride or thionyl chloride in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.

-

Diazoketone Formation: Carefully add a solution of diazomethane in diethyl ether to the acid chloride solution at 0 °C. The reaction is typically monitored for the cessation of nitrogen gas evolution.

-

Wolff Rearrangement: In a separate flask, prepare a solution of the ketene-trapping nucleophile (e.g., water for the carboxylic acid, an alcohol for an ester) and a catalyst, typically silver(I) oxide or silver benzoate.[9] Add the diazoketone solution to this mixture at a controlled temperature (often room temperature or slightly elevated) to initiate the Wolff rearrangement.[9]

-

Quenching and Work-up: After the reaction is complete, quench any remaining reactive species and perform an appropriate aqueous work-up to isolate the crude product.

-

Purification: Purify the crude Boc-L-beta-Homoasparagine by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Synthetic Workflow

Caption: Synthetic route to Boc-L-beta-Homoasparagine.

Characterization and Stereochemical Analysis

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized Boc-L-beta-Homoasparagine.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the protons on the carbon backbone, and the amide and amine protons. The chemical shifts and coupling constants of the diastereotopic methylene protons adjacent to the chiral center can provide information about the conformation of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carboxylic acid, the amide, and the Boc group, as well as the carbons of the tert-butyl group and the backbone.[10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral molecules.[5][12] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation.[13]

Generalized Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns are often effective for separating N-protected amino acids.[13]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., isopropanol, ethanol) and a non-polar solvent (e.g., hexane), often with a small amount of an acidic or basic additive to improve peak shape.

-

Sample Preparation: Dissolve a small amount of the synthesized Boc-L-beta-Homoasparagine in the mobile phase.

-

Chromatographic Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector. The L- and D-enantiomers will appear as separate peaks with different retention times.

-

Quantification: Determine the enantiomeric excess (e.e.) by integrating the peak areas of the two enantiomers. For a stereochemically pure sample, only the peak corresponding to the L-enantiomer should be observed.

Chiral HPLC Workflow

Caption: Workflow for determining enantiomeric purity by chiral HPLC.

Applications in Drug Development

The unique structural and stereochemical properties of Boc-L-beta-Homoasparagine make it a valuable tool in medicinal chemistry and drug discovery.

-

Peptidomimetics: Its incorporation into peptide sequences can lead to analogues with enhanced resistance to proteolysis, improved pharmacokinetic profiles, and potentially novel biological activities.

-

Constrained Peptides: The β-amino acid backbone can induce unique secondary structures, such as helices and turns, which can be exploited to design conformationally constrained peptides with high receptor affinity and selectivity.

-

Scaffolds for Small Molecules: The chiral backbone of Boc-L-beta-Homoasparagine can serve as a scaffold for the synthesis of complex small molecules with defined stereochemistry.

Conclusion

Boc-L-beta-Homoasparagine is a synthetically accessible and stereochemically defined building block with significant potential in the development of novel therapeutics. A thorough understanding of its structure, stereochemistry, and methods for its synthesis and analysis is crucial for its effective application. The protocols and insights provided in this guide are intended to support researchers in leveraging the unique properties of this valuable β-amino acid in their scientific endeavors.

References

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Wolff-Rearrangement. Organic Chemistry Portal. [Link]

-

Wolff rearrangement. Wikipedia. [Link]

-

Wolff-Rearrangement. Organic Chemistry Portal. [Link]

- Supporting Information for N-Boc protection of amines.

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Arndt–Eistert reaction. Wikipedia. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

-

Synthesis of Boc-protected bicycloproline. PMC - NIH. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

-

Boc-L-beta-Homoasparagine. PubChem - NIH. [Link]

-

Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]

-

Arndt–Eistert Reaction for the Synthesis of β-Amino Acids. Request PDF - ResearchGate. [Link]

-

Synthesis of Fmoc-/Boc-/Z-β-amino acids via Arndt-Eistert homologation of Fmoc-/Boc-/Z-α-amino acids employing BOP and PyBOP. Request PDF - ResearchGate. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. BOC-L-Asparagine synthesis - chemicalbook [chemicalbook.com]

- 7. Arndt-Eistert Synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. csfarmacie.cz [csfarmacie.cz]

- 13. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Synthesis of Boc-L-beta-Homoasparagine

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic pathway for Boc-L-beta-Homoasparagine, a pivotal building block for the development of advanced peptidomimetics and therapeutics. The core of this guide is a multi-step synthesis commencing from N-Boc-L-aspartic acid, leveraging the classical Arndt-Eistert homologation for carbon chain extension. We will dissect the causality behind each experimental choice, from precursor protection to the final side-chain functionalization. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed protocols but also the strategic rationale essential for successful synthesis and troubleshooting.

Introduction: The Significance of a Homologated Amino Acid

Boc-L-beta-Homoasparagine ((3S)-5-amino-3-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid) is an unnatural amino acid derivative of significant interest in medicinal chemistry and peptide science.[1][2] As a β-homoamino acid, it contains an additional methylene group in its backbone compared to its proteinogenic counterpart, L-asparagine. This seemingly minor structural modification imparts profound effects. Peptides incorporating β-homoamino acids often exhibit enhanced resistance to enzymatic degradation by proteases, leading to a longer biological half-life.[3] Furthermore, the altered backbone geometry influences the peptide's conformational preferences, enabling the design of peptidomimetics with fine-tuned receptor binding affinity and selectivity.[2]

The tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), offering stable protection of the β-amino group that can be selectively removed under acidic conditions.[4] This guide details a logical and field-proven synthetic approach to access this valuable compound with high fidelity.

Foundational Principles: The "Why" Behind the Strategy

A successful synthesis is not merely a sequence of steps but a series of informed decisions. Here, we establish the two foundational pillars of our chosen pathway.

The Strategic Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide chemistry. Its selection is strategic for several reasons:

-

Acid Lability: The Boc group is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA), but is stable to a wide range of other reagents, including bases and nucleophiles used during peptide coupling steps.[4] This orthogonality is fundamental to stepwise peptide synthesis.

-

Steric Hindrance: The bulky tert-butyl group effectively prevents undesired side reactions at the protected amine.

-

Solubility: The lipophilic nature of the Boc group often improves the solubility of intermediates in organic solvents, simplifying purification processes.

The Structural Advantage of Arndt-Eistert Homologation

To construct a β-amino acid from an α-amino acid, a one-carbon insertion is required. The Arndt-Eistert reaction is a classic and reliable method for this transformation.[5][6] It is particularly well-suited for amino acid synthesis because it generally proceeds with retention of the original stereochemistry at the α-carbon.[6][7] The core of the reaction involves the Wolff rearrangement of an α-diazoketone intermediate into a ketene, which is then trapped by a nucleophile to yield the homologated product.[3][8]

The Core Synthetic Pathway via Arndt-Eistert Homologation

Our synthetic strategy is a three-stage process designed for stereochemical control and high yields. It begins with a differentially protected L-aspartic acid derivative, proceeds through the key homologation step, and concludes with the formation of the asparagine side chain.

Stage 1: Synthesis of the Starting Material (N-Boc-L-Aspartic Acid β-Methyl Ester)

Causality: To perform the Arndt-Eistert reaction on the α-carboxylic acid, the side-chain (β) carboxylic acid must be masked to prevent it from reacting. An ester, such as a methyl ester, provides robust protection that can be selectively converted to an amide in the final step.

The synthesis begins with commercially available L-aspartic acid. First, the β-carboxyl group is selectively esterified with methanol, often catalyzed by an acid like HCl, to produce L-aspartic acid β-methyl ester hydrochloride.[9] Subsequently, the α-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the required starting material, N-Boc-L-aspartic acid β-methyl ester.[10]

Stage 2: Arndt-Eistert Homologation

This stage is the heart of the synthesis, extending the carbon backbone while preserving chirality.

-

Activation and Diazoketone Formation: The free α-carboxylic acid of the precursor is activated. A common method is conversion to a mixed anhydride using isobutyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine (NMM).[11] This highly reactive intermediate is then treated with diazomethane (or a safer alternative like trimethylsilyldiazomethane) to form the α-diazoketone.[3][12] The use of a mixed anhydride is crucial as it provides a highly electrophilic carbonyl carbon for efficient acylation of the diazomethane.

-

Wolff Rearrangement: The α-diazoketone is then subjected to the Wolff rearrangement. This is typically catalyzed by a silver(I) salt, such as silver benzoate, often with sonication or gentle heating to promote the reaction.[13][14] The catalyst facilitates the loss of dinitrogen gas and the subsequent 1,2-rearrangement of the alkyl group to form a ketene intermediate.[8]

-

Ketene Trapping: The highly reactive ketene is immediately trapped in situ by a nucleophile present in the reaction mixture. For the synthesis of the final carboxylic acid, water is used as the nucleophile.[3] This addition reaction yields N-Boc-L-β-Homoaspartic Acid γ-Methyl Ester.

Stage 3: Side-Chain Amidation

Causality: The final transformation required is the conversion of the side-chain methyl ester into the primary amide characteristic of an asparagine residue. This must be done without hydrolyzing the Boc group or the newly formed backbone carboxyl group.

The methyl ester is converted to the primary amide via ammonolysis. This involves treating the ester with a concentrated solution of ammonia, typically in an alcohol like methanol, to facilitate the reaction.[15] This nucleophilic acyl substitution reaction displaces the methoxy group with an amino group, yielding the final product, Boc-L-beta-Homoasparagine.

Practical Implementation & Validation

Detailed Experimental Protocols

The following protocols are adapted from established procedures for Arndt-Eistert homologation and amidation.[12][13][15]

Protocol 1: Arndt-Eistert Homologation

-

Mixed Anhydride Formation: Dissolve N-Boc-L-Aspartic Acid β-Methyl Ester (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -15 °C in a salt-ice bath. Add N-methylmorpholine (1.0 eq) followed by the dropwise addition of isobutyl chloroformate (1.0 eq). Stir the reaction mixture at -15 °C for 15 minutes.

-

Diazoketone Synthesis: In a separate flask, prepare an ethereal solution of diazomethane (approx. 2.5 eq). [CAUTION: Diazomethane is toxic and explosive. This step must be performed by trained personnel in a proper fume hood with a blast shield.] Filter the cold mixed anhydride solution to remove the NMM·HCl precipitate and add the filtrate dropwise to the diazomethane solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Wolff Rearrangement: Carefully quench any excess diazomethane with a few drops of acetic acid. Evaporate the solvent under reduced pressure to yield the crude α-diazoketone. Dissolve the crude product in a 10:1 mixture of dioxane and water. Add silver benzoate (0.1 eq) as a catalyst.[12]

-

Work-up: Heat the mixture to 80 °C until the evolution of nitrogen gas ceases (approx. 2-4 hours).[12] After cooling to room temperature, acidify the solution with 1N HCl and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude product, N-Boc-L-β-Homoaspartic Acid γ-Methyl Ester, is purified by silica gel chromatography.

Protocol 2: Side-Chain Amidation

-

Ammonolysis: Dissolve the purified N-Boc-L-β-Homoaspartic Acid γ-Methyl Ester (1.0 eq) in methanol. Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a concentrated solution of ammonia in methanol.

-

Reaction: Seal the reaction vessel and stir at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Boc-L-beta-Homoasparagine as a white solid.[15]

Data Summary

The following table provides expected parameters for the key synthetic steps, based on analogous reactions reported in the literature. Actual results may vary based on scale and specific laboratory conditions.

| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Mixed Anhydride | Isobutyl chloroformate, NMM | THF | -15 | 0.25 | >95 (used in situ) |

| Diazoketone | Diazomethane | THF/Ether | 0 to RT | 12 | 85-95 |

| Wolff Rearrangement | Ag benzoate, H₂O | Dioxane | 80 | 2-4 | 70-85 |

| Amidation | Ammonia | Methanol | RT | 24-48 | 80-90 |

Characterization and Quality Control

To ensure the identity and purity of the final product, a suite of analytical techniques is required:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, ensuring the presence of the Boc group, the amide proton signals, and the correct number of methylene protons in the backbone.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the compound, matching the chemical formula C₁₀H₁₈N₂O₅ (246.1216 g/mol ).[1]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to confirm the enantiomeric purity of the final product, ensuring that no racemization occurred during the synthesis.

-

Melting Point: The melting point of the crystalline solid serves as a reliable indicator of purity.

Conclusion

The synthesis of Boc-L-beta-Homoasparagine via Arndt-Eistert homologation represents a robust, reliable, and stereochemically sound pathway. By starting with a differentially protected aspartic acid derivative, this method allows for the specific homologation of the α-carbon, followed by a straightforward amidation to construct the final side chain. This guide has provided not only the procedural steps but also the underlying chemical principles, empowering researchers to confidently produce this valuable building block for the next generation of peptide-based therapeutics. The careful execution of these steps, coupled with rigorous analytical validation, will ensure the successful synthesis of high-purity Boc-L-beta-Homoasparagine for advanced research and development applications.

References

-

Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841. Available from: [Link]

-

Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091-1160. Available from: [Link]

-

ResearchGate. (2000). Asymmetric Wolff Rearrangement Reactions with α-Alkylated-α-diazoketones: Stereoselective Synthesis of α-Substituted-β-amino Acid Derivatives. Available from: [Link]

-

Kirmse, W. (2002). 100 Years of the Wolff Rearrangement. European Journal of Organic Chemistry, 2002(14), 2193-2256. Available from: [Link]

-

Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Available from: [Link]

-

ResearchGate. (1993). Synthesis of β and γ‐fluorenylmethyl esters of respectively Nα‐Boc‐L‐aspartic acid and Nα‐Boc‐L‐glutamic acid. Available from: [Link]

-

Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids (Supporting Information). Available from: [Link]

- Google Patents. (2012). Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester (CN102381999A).

-

Wikipedia. (n.d.). Wolff rearrangement. Retrieved January 14, 2026, from [Link]

-

Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). A green and practical method for the direct amidation of free amino acids. Chemical Communications, 53(50), 6747-6750. Available from: [Link]

-

Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved January 14, 2026, from [Link]

-

NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Arndt-Eistert homologation. Retrieved January 14, 2026, from [Link]

-

Sharma, G., & Kumar, D. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(11), 2946. Available from: [Link]

-

Pratt, R. F. (1993). Effect of side-chain amide thionation on turnover of beta-lactam substrates by beta-lactamases. Further evidence on the question of side-chain hydrogen-bonding in catalysis. Biochemical Journal, 290(Pt 1), 269–274. Available from: [Link]

- Google Patents. (1994). Process for the preparation of asparagine (US5326908A).

- Google Patents. (2008). Synthesis method of isotope 15N marked L-asparagine (CN100398515C).

-

National Center for Biotechnology Information. (n.d.). Boc-L-beta-Homoasparagine. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2010). Hydrolysis of L-asparagine to L-aspartic acid and ammonia. Available from: [Link]

-

PubMed. (1979). Potential inhibitors of L-asparagine biosynthesis. 2. Chemistry and biological activity of beta-hydroxyaspartic acid and its derivatives. Retrieved January 14, 2026, from [Link]

-

PubMed Central. (2022). Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions. Retrieved January 14, 2026, from [Link]

-

University of Queensland eSpace. (1999). Stereoselective synthesis of beta-substituted alpha,beta-diamino acids from beta-hydroxy amino acids. Retrieved January 14, 2026, from [Link]

-

Cusabio. (n.d.). Boc-L-beta-homoasparagine. Retrieved January 14, 2026, from [Link]

-

PubMed. (2007). A concise stereoselective synthesis of orthogonally protected lanthionine and beta-methyllanthionine. Retrieved January 14, 2026, from [Link]

Sources

- 1. Boc-L-beta-Homoasparagine | C10H18N2O5 | CID 2761807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. peptide.com [peptide.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 9. CN100398515C - Synthesis method of isotope 15N marked L-asparagine - Google Patents [patents.google.com]

- 10. CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 13. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]

- 14. Synthesis of Amino Acid-Derived Enaminones via Wolff Rearrangement Using Vinylogous Amides as Carbon Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US5326908A - Process for the preparation of asparagine - Google Patents [patents.google.com]

An In-Depth Technical Guide to Boc-L-beta-Homoasparagine: A Key Building Block for Advanced Peptidomimetics

This guide provides an in-depth exploration of N-tert-butoxycarbonyl-L-beta-homoasparagine (Boc-L-β-Homoasparagine), a pivotal building block for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and critical applications in the generation of next-generation peptide-based therapeutics. This document is designed to offer not just protocols, but the scientific rationale behind them, empowering researchers to leverage this unique reagent to its fullest potential.

Core Properties and Identification

Boc-L-β-homoasparagine is a derivative of the proteinogenic amino acid asparagine, distinguished by the insertion of an additional methylene group into its backbone. This seemingly subtle modification has profound implications for the conformational and biological properties of peptides into which it is incorporated. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom facilitates its use in stepwise solid-phase peptide synthesis (SPPS).

| Property | Value | Source(s) |

| CAS Number | 336182-03-7 | [1][2][3] |

| Molecular Weight | 246.26 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₈N₂O₅ | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 99% (Assay) | [1] |

| Storage Conditions | 0 - 8 °C (short-term), -20 °C (long-term) | [1][4] |

| Synonyms | Boc-L-β-HomoAsn-OH, (S)-3-(Boc-amino)-4-carbamoylbutyric acid | [1] |

The Scientific Imperative for Beta-Amino Acids in Drug Discovery

The therapeutic potential of native peptides is often hampered by their poor pharmacokinetic profiles, most notably their susceptibility to rapid degradation by endogenous proteases. The incorporation of β-amino acids, such as L-β-homoasparagine, is a cornerstone strategy in the field of peptidomimetics to overcome this limitation.

The Causality of Enhanced Stability: Proteolytic enzymes have highly specific active sites evolved to recognize and cleave peptide bonds between α-amino acids. The altered backbone geometry of a β-amino acid disrupts the precise alignment required for enzymatic hydrolysis. This steric hindrance renders the adjacent peptide bonds significantly more resistant to cleavage, thereby extending the in-vivo half-life of the resulting peptide.[5] Peptides composed entirely of β-amino acids have demonstrated extraordinary stability against a wide array of peptidases.

Modulation of Secondary Structure: The additional carbon in the backbone of β-amino acids imparts unique conformational preferences. Unlike α-peptides which predominantly form helices, sheets, and turns, β-peptides can fold into novel and highly stable secondary structures, such as various types of helices (12-, 14-, and 10/12-helices) and sheets.[6] The incorporation of a single β-amino acid residue into an α-peptide can locally alter the peptide's conformation, which can be strategically employed to refine binding affinity and selectivity for a biological target. This ability to fine-tune the three-dimensional structure is a powerful tool for rational drug design.

Synthesis of Boc-L-β-Homoasparagine

While commercially available, an understanding of the synthetic route to Boc-L-β-homoasparagine is valuable for quality assessment and for labs that may wish to produce it in-house or require isotopically labeled versions. A common approach begins with the homologation of a protected L-aspartic acid derivative.

Caption: Generalized synthetic pathway for Boc-L-beta-Homoasparagine.

Methodology Explained:

-

N-Terminal Protection: The synthesis begins by protecting the α-amino group of L-aspartic acid with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This prevents unwanted side reactions at the amino group in subsequent steps.

-

Carboxyl Group Activation: The α-carboxyl group is activated, often by forming a mixed anhydride with a reagent like ethyl chloroformate. This creates a good leaving group for the subsequent nucleophilic attack.

-

Arndt-Eistert Homologation: The activated carboxyl group reacts with diazomethane in a key chain-extension step. This reaction forms a diazoketone intermediate, effectively adding a methylene group to the carbon backbone.

-

Wolff Rearrangement: The diazoketone is then subjected to a Wolff rearrangement, typically catalyzed by a silver salt (e.g., Ag₂O), in the presence of water. This rearrangement expels N₂ gas and results in the formation of a ketene, which is immediately hydrated to form the β-amino acid backbone, yielding Boc-L-β-homoaspartic acid.

-

Side-Chain Amidation: The final step is the conversion of the side-chain carboxylic acid to a primary amide. This is achieved using standard peptide coupling chemistry, where the carboxylic acid is activated and then reacted with ammonia to yield the final product, Boc-L-β-homoasparagine.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-β-homoasparagine is primarily utilized in Boc-chemistry SPPS. The following protocol outlines a standard cycle for its incorporation into a growing peptide chain.

Self-Validating Protocol: Single Coupling Cycle

This protocol assumes the synthesis is being performed on a standard solid support (e.g., MBHA resin) and that the N-terminus of the resin-bound peptide is in its free amine form.

Materials:

-

Peptide-resin with a free N-terminus

-

Boc-L-β-homoasparagine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

Ninhydrin test kit

Workflow Diagram:

Caption: Standard workflow for a single Boc-SPPS coupling cycle.

Step-by-Step Methodology:

-

Amino Acid Activation (Pre-activation):

-

In a separate reaction vessel, dissolve 3 equivalents of Boc-L-β-homoasparagine and 2.9 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIEA.

-

Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

-

Rationale: HBTU is a highly efficient coupling reagent that converts the carboxylic acid of the amino acid into an activated species, ready to react with the free amine on the peptide-resin. DIEA is a non-nucleophilic base used to maintain the appropriate pH for the reaction. Pre-activation ensures the coupling species is fully formed before it is introduced to the resin, maximizing coupling efficiency.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the vessel containing the peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Rationale: The activated Boc-L-β-homoasparagine reacts with the N-terminal amine of the resin-bound peptide, forming a new peptide bond. The extended reaction time ensures the coupling goes to completion, which is particularly important for sterically hindered or unnatural amino acids.

-

-

Washing:

-

Drain the reaction vessel.

-

Wash the peptide-resin thoroughly with DMF (3 times) and then DCM (3 times) to remove excess reagents and byproducts.

-

Rationale: Thorough washing is critical to prevent side reactions in subsequent steps and to ensure the purity of the final peptide.

-

-

Validation (Kaiser Test):

-

Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test.

-

A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus, a complete coupling reaction.

-

A positive result (beads turn blue/purple) indicates incomplete coupling. If positive, repeat steps 1-3.

-

Rationale: The Kaiser test is a self-validating checkpoint. It provides qualitative confirmation that the coupling step has been successful before proceeding to the next deprotection step, saving time and reagents.

-

-

N-Terminal Deprotection:

-

Treat the peptide-resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the newly added residue.[7]

-

Rationale: TFA is a strong acid that cleaves the acid-labile Boc group, exposing a new N-terminal amine for the next coupling cycle.

-

-

Post-Deprotection Washing and Neutralization:

-

Wash the resin with DCM and isopropanol (IPA).

-

Neutralize the resulting trifluoroacetate salt by washing with a 10% solution of DIEA in DCM.

-

Rationale: The deprotection step leaves the N-terminal amine as a salt. This must be neutralized to the free amine form for it to be nucleophilic enough to attack the next activated amino acid.

-

The peptide-resin is now ready for the next coupling cycle.

Analytical Characterization

To ensure the identity and purity of Boc-L-β-homoasparagine, a combination of analytical techniques should be employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals would include the characteristic singlet for the nine protons of the tert-butyl group of the Boc protector, and distinct multiplets for the protons on the carbon backbone.

-

HPLC (High-Performance Liquid Chromatography): Reversed-phase HPLC is used to assess the purity of the compound. A pure sample should yield a single major peak under appropriate chromatographic conditions.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) would be expected to show a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺.

Conclusion

Boc-L-β-homoasparagine is more than just a protected amino acid; it is a strategic tool for enhancing the therapeutic properties of peptides. Its ability to confer proteolytic resistance and modulate peptide conformation makes it an invaluable asset in the design of novel drug candidates with improved stability and biological activity. The protocols and scientific principles outlined in this guide provide a robust framework for the successful application of this versatile building block in research and development.

References

-

AAPPTec. (n.d.). Beta Homo Amino Acids for Peptide Synthesis Archives. Retrieved January 14, 2026, from [Link]

- Ramage, R., & Raphy, G. (1992). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. Tetrahedron Letters, 33(3), 385-388.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). Retrieved January 14, 2026, from [Link]

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved January 14, 2026, from [Link]

- Seebach, D., et al. (2004). The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components. Chemistry & Biodiversity, 1(1), 1111-1239.

-

Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine. Retrieved January 14, 2026, from [Link]

- Shankar, S., Rahim, J. U., & Rai, R. (2020). Self-Assembly in Peptides Containing β-and γ-amino Acids. Current protein & peptide science, 21(6), 584–597.

- Google Patents. (n.d.). CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane.

- Gellman, S. H. (1998). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. Accounts of chemical research, 31(4), 173–180.

-

ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). Retrieved January 14, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Boc-beta-HAsn-OH [336182-03-7]. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 14, 2026, from [Link]

- Karle, I. L., et al. (2002). Beta(2)-amino acids in the design of conformationally homogeneous cyclo-peptide scaffolds. The Journal of organic chemistry, 67(21), 7233–7241.

- Stanger, H. E., & Gellman, S. H. (2004). β-hairpin-forming peptides; models of early stages of protein folding. Protein and peptide letters, 11(1), 3–10.

-

PubChem. (n.d.). Boc-L-beta-Homoasparagine. Retrieved January 14, 2026, from [Link]

- Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & biomolecular chemistry, 19(19), 4272–4278.

- Crisma, M., et al. (1995). beta-turn conformations in crystal structures of model peptides containing alpha,alpha-di-n-propylglycine and alpha,alpha-di-n-butylglycine. International journal of peptide and protein research, 45(2), 97–106.

-

Cusabio. (n.d.). Boc-L-beta-homoasparagine. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Boc-L-beta-Homoaspartic acid. Retrieved January 14, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-L-beta-Homoasparagine | C10H18N2O5 | CID 2761807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BOC-L-BETA-HOMOASPARAGINE | 336182-03-7 [chemicalbook.com]

- 4. cusabio.com [cusabio.com]

- 5. The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Self-Assembly in Peptides Containing β-and γ-amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

A Senior Application Scientist's Guide to the Physicochemical Characteristics of Boc-Protected β-Amino Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural and Strategic Value of Boc-Protected β-Amino Acids

In the landscape of modern medicinal chemistry and drug design, the pursuit of novel therapeutics with enhanced efficacy, stability, and bioavailability is relentless. Peptides, while offering high specificity and biological activity, are often hampered by poor metabolic stability and low oral bioavailability. This has propelled the field of peptidomimetics, where modified amino acids are used to create peptide-like molecules with improved pharmacological properties.[1][2][3] Among the most promising of these building blocks are β-amino acids.

β-Amino acids possess an additional carbon atom in their backbone compared to their proteinogenic α-amino acid counterparts.[1][2] This seemingly minor alteration imparts significant and valuable characteristics, most notably an intrinsic resistance to proteolytic degradation.[1][2] Furthermore, the expanded backbone allows for the formation of unique and stable secondary structures, such as helices and sheets, which can mimic the conformations of bioactive peptides.[4][5]

To successfully incorporate these valuable monomers into complex molecules using solid-phase or solution-phase synthesis, their reactive amino group must be temporarily masked.[6] The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy.[][] It is renowned for its stability under a wide range of conditions, yet it can be removed cleanly and efficiently under mild acidic conditions, a property known as acid-lability.[9][] This guide provides an in-depth examination of the core physicochemical characteristics of Boc-protected β-amino acids, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic and developmental endeavors.

Core Structural Attributes: Beyond the α-Carbon

The defining feature of a β-amino acid is the separation of the amino and carboxylic acid functional groups by two carbon atoms (the α and β carbons).[1] This structure allows for side chains (R-groups) to be positioned at either the Cα (β²) or Cβ (β³) position, creating a rich stereochemical diversity that can be exploited to fine-tune molecular architecture and biological interactions.[2][11]

The incorporation of β-amino acids, whether β² or β³, has a profound impact on the resulting peptide's conformation.[4][11] While β³-amino acids have been shown to be effective at mimicking α-helical structures, β²-residues can also participate in these conformations, albeit with potentially slight differences in helical propensity.[11] This structural versatility is a key tool for designing peptidomimetics that can accurately present pharmacophoric elements to a biological target.[3]

Caption: Comparative structures of α, β², and β³-amino acids.

Solubility Profile

Significance: Solubility is a paramount consideration in synthetic chemistry. It dictates the choice of solvents for reactions and purification, influences reaction kinetics, and is a critical factor in the formulation of final drug products. Boc-protected amino acids, including β-analogs, are generally sparingly soluble in water but exhibit good solubility in many common organic solvents.[12] This characteristic is advantageous for standard peptide synthesis protocols which are predominantly performed in non-aqueous media.[12]

Data Presentation: Solubility of Boc-β-Amino Acids

| Solvent | Typical Solubility | Rationale & Application Context |

| Water | Sparingly Soluble to Insoluble | The hydrophobic Boc group and side chain often limit aqueous solubility.[12] Not ideal for synthesis but relevant for purification washes. |

| Dichloromethane (DCM) | Soluble to Highly Soluble | A common solvent for peptide coupling and Boc deprotection reactions. |

| Dimethylformamide (DMF) | Soluble to Highly Soluble | Excellent solvent for solid-phase peptide synthesis (SPPS) due to its polarity and high boiling point.[6] |

| Methanol (MeOH) | Soluble | Often used in purification steps, such as recrystallization, and as a component of HPLC mobile phases. |

| Ethyl Acetate (EtOAc) | Soluble | Frequently used for extraction and purification of products after aqueous workup.[13] |

| Dioxane | Soluble | Used in certain Boc protection and deprotection protocols.[] |

Experimental Protocol: Determination of Equilibrium Solubility

This protocol provides a reliable method for quantifying the solubility of a Boc-protected β-amino acid in a specific solvent.

-

Preparation: Add an excess amount of the solid Boc-β-amino acid to a known volume of the selected solvent (e.g., 10 mL of DMF) in a sealed vial. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

-

Phase Separation: Allow the suspension to settle. For a more rapid and complete separation, centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Extraction: Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are transferred.

-

Solvent Evaporation: Remove the solvent from the aliquot under vacuum (e.g., using a rotary evaporator or centrifugal evaporator) to isolate the dissolved solid.

-

Quantification: Determine the mass of the dried solid.

-

Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = Mass of dried solid (mg) / Volume of aliquot taken (mL)

Caption: Workflow for determining equilibrium solubility.

Lipophilicity (LogP & LogD)

Significance: Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of a drug's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[14] It is commonly expressed as the logarithm of the partition coefficient (LogP) between an immiscible organic phase (typically n-octanol) and an aqueous phase. For ionizable molecules like amino acids, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant. A higher LogP/D value indicates greater lipophilicity, which can enhance membrane permeability but may also lead to lower aqueous solubility and increased metabolic clearance.

Data Presentation: Estimated Lipophilicity

The Boc group significantly increases the lipophilicity of an amino acid. The final LogP value is highly dependent on the nature of the side chain (R-group).

| Compound Example | Side Chain (R) | Estimated LogP Range | Implication |

| Boc-β-Alanine | -H | 0.5 - 1.5 | Moderately lipophilic. |

| Boc-β-Phenylalanine | -CH₂-Ph | 2.5 - 3.5 | Highly lipophilic due to the aromatic side chain.[15] |

| Boc-β-Aspartic acid | -CH₂-COOH | < 0.5 | The additional carboxyl group reduces overall lipophilicity. |

Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)

This classic method directly measures the partitioning of a compound between n-octanol and water.

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a buffer of desired pH for LogD) with n-octanol by mixing them vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the Boc-β-amino acid in the aqueous phase at a known concentration.

-

Partitioning: In a separatory funnel or suitable vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous stock solution (e.g., 10 mL of each).

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) at a constant temperature.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

-

Quantification: Accurately measure the concentration of the analyte in the aqueous phase using a suitable analytical technique (e.g., HPLC-UV, NMR).[16] The concentration in the octanol phase can be determined by mass balance.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Analyte]octanol / [Analyte]aqueous )

Caption: Partitioning of an analyte between octanol and water phases.

Acidity and Basicity (pKa)

Significance: The pKa value indicates the strength of an acid. For a Boc-protected β-amino acid, the primary ionizable group is the carboxylic acid (-COOH). The amino group is protected as a carbamate and is not basic. The pKa of the carboxylic acid determines its charge state at a given pH. At physiological pH (~7.4), which is well above the typical pKa of a carboxylic acid, the group will be deprotonated and negatively charged (-COO⁻). This charge is crucial for solubility and for interactions with biological targets, such as the positively charged residues in a receptor's binding pocket.

Data Presentation: Typical pKa Values

The pKa of the carboxylic acid in β-amino acids is slightly higher (less acidic) than in their α-amino acid counterparts due to the increased distance from the electron-withdrawing amino group.

| Functional Group | Typical pKa Range | State at pH 7.4 |

| Carboxylic Acid (-COOH) | 3.5 - 4.5 | Deprotonated (-COO⁻) |

| Amino Group (Boc-NH-) | Not Applicable (Protected) | Neutral |

Note: These values are general; the specific pKa can be influenced by the side chain.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method involves titrating a solution of the acid with a strong base and monitoring the pH change.

-

Sample Preparation: Accurately weigh and dissolve the Boc-β-amino acid in a known volume of deionized, CO₂-free water.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a suitable electrode to monitor the pH.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve.

Caption: A generic titration curve showing the pKa at the half-equivalence point.

Thermal Stability and Boc Group Cleavage

Significance: Understanding the thermal stability of a compound is essential for determining appropriate storage conditions and for assessing its suitability for reactions that require heating. The Boc protecting group is generally stable at moderate temperatures (e.g., up to ~80-100 °C) in neutral or basic conditions.[17] However, it is known to be thermally labile at higher temperatures, and this property can sometimes be exploited for deprotection, although acid-catalyzed cleavage is far more common and controllable.[9][18][19]

Data Presentation: Thermal Properties

| Property | General Observation | Causality |

| Stability at RT | Generally stable for long-term storage. | The carbamate bond is kinetically stable under standard conditions. |

| Decomposition Temp. | Variable, but often >150 °C. | At high temperatures, the Boc group can eliminate isobutylene and CO₂.[19] |

| Acid-Catalyzed Cleavage | Readily cleaved at room temperature. | The tert-butyl carbocation is a stable leaving group under acidic conditions.[20] |

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing precise data on thermal decomposition.

-

Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.

-

Sample Preparation: Place a small, accurately weighed amount of the Boc-β-amino acid (typically 5-10 mg) into the TGA sample pan.

-

Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C).

-

Data Acquisition: The instrument records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve will show a sharp drop in mass corresponding to the decomposition of the molecule. The onset temperature of this mass loss is taken as the decomposition temperature.

Boc Deprotection: Mechanism and Protocol

The acid-lability of the Boc group is its most critical feature for synthetic applications. The deprotection proceeds via protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then spontaneously decarboxylates to release the free amine.[9][20]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Standard Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

This is one of the simplest and most common reactions in organic chemistry.[9]

-

Dissolution: Dissolve the Boc-protected β-amino acid in a suitable solvent, typically Dichloromethane (DCM), to a concentration of approximately 0.1-0.2 M.

-

Acid Addition: Add an excess of Trifluoroacetic Acid (TFA). A common mixture is 25-50% TFA in DCM (v/v).

-

Reaction: Stir the solution at room temperature. The reaction is usually rapid, often completing within 30-60 minutes. Progress can be monitored by TLC or LC-MS. The evolution of CO₂ gas is often observed.[20]

-

Workup: Once the reaction is complete, remove the TFA and solvent under reduced pressure. The resulting product is the TFA salt of the deprotected β-amino acid.

-

Neutralization (Optional): If the free amine is required, the TFA salt can be neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) during an extractive workup or by using a basic resin.

Conclusion

The physicochemical characteristics of Boc-protected β-amino acids—from their unique structural geometry to their solubility, lipophilicity, and acid-labile nature—are not merely academic data points. They are the fundamental parameters that govern the successful application of these powerful building blocks in the synthesis of next-generation therapeutics. A thorough understanding of these properties allows researchers to make informed decisions, troubleshoot synthetic challenges, and ultimately design peptidomimetics with precisely tailored pharmacological profiles. By leveraging the insights and protocols detailed in this guide, scientists and drug developers can more effectively harness the potential of β-amino acids to create novel molecules that are both potent and stable, addressing the enduring challenges of peptide-based drug discovery.

References

-

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. [Link] (Note: A representative, non-broken link would be used here).

-

Fairweather, J. K., & Aguilar, M. I. (2003). Beta-amino acids: versatile peptidomimetics. Current medicinal chemistry, 10(20), 2135-2144. [Link]

-

Plass, K. E., et al. (2011). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 9(20), 7025-7034. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

Isca Biochemicals. (n.d.). Amino acid pKa and pI values. [Link]

-

Singh, Y., & Gellman, S. H. (2013). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. Journal of the American Chemical Society, 135(28), 10471–10478. [Link]

-

Waingeh, V. F., et al. (2016). A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. Computational and Theoretical Chemistry. [Link]

-

Yoshizawa, T., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Journal of Nanobiotechnology, 9, 35. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Leman, P. (2021). Peptidomimetic Drug Design. Drug Designing: Open Access, 10(6), 197. [Link]

-

Singh, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(104), 85698-85704. [Link]

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Lipophilicity of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

The Advent of a New Backbone: A Literature Review on the Discovery and Synthesis of β-Homoamino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer enhanced pharmacological properties is perpetual. Among these, β-homoamino acids have emerged as a pivotal class of non-natural amino acids, offering a unique structural motif that has profound implications for peptide and small molecule therapeutics. This in-depth technical guide provides a comprehensive literature review on the discovery and synthesis of β-homoamino acids. We will traverse the historical milestones that led to their conception, from the initial discovery of naturally occurring β-amino acids to the development of sophisticated synthetic strategies for their homologated counterparts. This guide will dissect the evolution of synthetic methodologies, from classical homologation reactions to modern asymmetric and enzymatic approaches, providing a critical analysis of their respective advantages and limitations. Detailed experimental protocols for key synthetic transformations are presented, alongside a discussion of the mechanistic principles that underpin these reactions. Furthermore, we will explore the transformative impact of β-homoamino acids on drug development, with a focus on their role in creating peptidomimetics with improved stability, potency, and selectivity. Through a synthesis of historical context, mechanistic insights, and practical methodologies, this guide aims to equip researchers with the foundational knowledge and technical understanding necessary to harness the potential of β-homoamino acids in their own research and development endeavors.